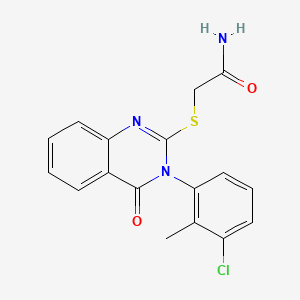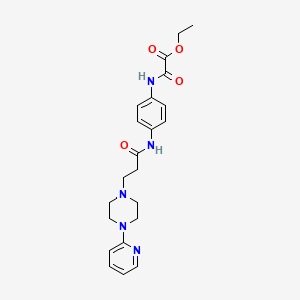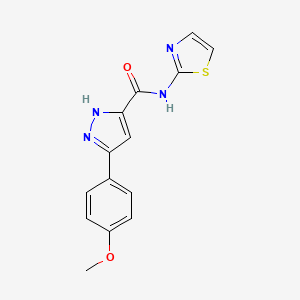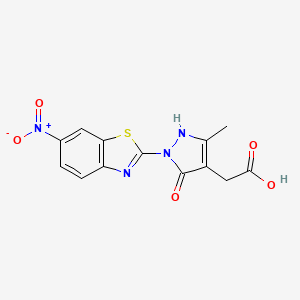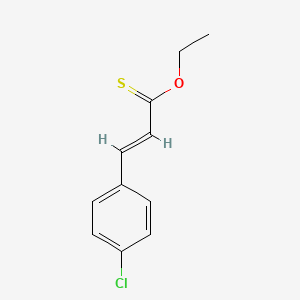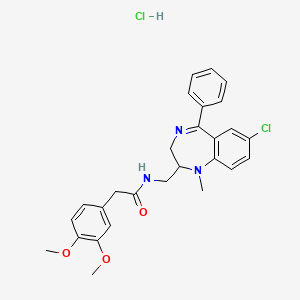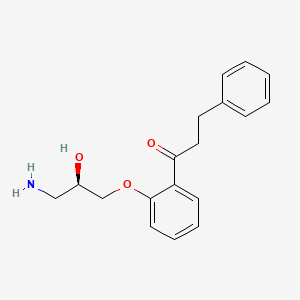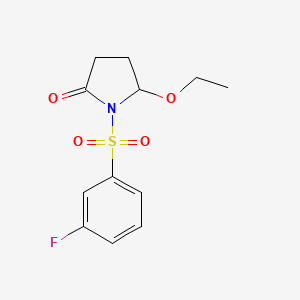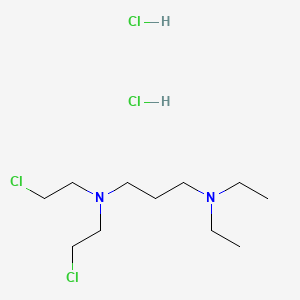
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N',N'-diethyl-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride typically involves the reaction of 1,3-propanediamine with 2-chloroethyl chloride and diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation Reactions: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran.
Major Products Formed
Substitution Reactions: The major products formed are substituted amines and thiols.
Oxidation Reactions: The major products formed are oxidized derivatives of the compound.
Reduction Reactions: The major products formed are reduced derivatives of the compound.
Applications De Recherche Scientifique
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and as a tool for probing the function of biological molecules.
Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride involves the interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of their function. This can result in various biological effects, including the inhibition of cell proliferation and the induction of cell death.
Comparaison Avec Des Composés Similaires
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride can be compared with other similar compounds, such as:
- 1,3-Propanediamine, N,N-bis(2-chloroethyl)-, dihydrochloride
- 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-dimethyl-, dihydrochloride
- 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-dipropyl-, dihydrochloride
These compounds share similar chemical structures and properties but differ in their substituents. The unique combination of substituents in 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride gives it distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
92846-45-2 |
|---|---|
Formule moléculaire |
C11H26Cl4N2 |
Poids moléculaire |
328.1 g/mol |
Nom IUPAC |
N',N'-bis(2-chloroethyl)-N,N-diethylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C11H24Cl2N2.2ClH/c1-3-14(4-2)8-5-9-15(10-6-12)11-7-13;;/h3-11H2,1-2H3;2*1H |
Clé InChI |
ITHJVXYIZJHTLZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCN(CCCl)CCCl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



